molecular formula C7H14INO4 B12840144 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide

2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide

Cat. No.: B12840144
M. Wt: 303.09 g/mol
InChI Key: DDYJQBBKDGROJP-UHFFFAOYSA-N
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Description

2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound with a carboxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of trimethylamine with a suitable carboxycarbonyl precursor under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification methods, such as chromatography and recrystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different nucleophiles.

Scientific Research Applications

2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with molecular targets through ionic and covalent bonding. The compound can disrupt cellular processes by interacting with cell membranes and proteins, leading to antimicrobial effects. The pathways involved include inhibition of enzyme activity and disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
  • 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium bromide
  • 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium sulfate

Uniqueness

2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific iodide ion, which imparts distinct chemical properties and reactivity compared to its chloride, bromide, and sulfate counterparts. The iodide ion can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C7H14INO4

Molecular Weight

303.09 g/mol

IUPAC Name

trimethyl(2-oxalooxyethyl)azanium;iodide

InChI

InChI=1S/C7H13NO4.HI/c1-8(2,3)4-5-12-7(11)6(9)10;/h4-5H2,1-3H3;1H

InChI Key

DDYJQBBKDGROJP-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)C(=O)O.[I-]

Origin of Product

United States

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